

physical properties of 2-Fluoro-4-methyl-5-nitropyridine (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Fluoro-4-methyl-5-nitropyridine

Cat. No.: B101823

[Get Quote](#)

Technical Guide: Physicochemical Properties of 2-Fluoro-4-methyl-5-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the known physicochemical properties of **2-Fluoro-4-methyl-5-nitropyridine** (CAS No: 19346-47-5). While experimentally determined data for its boiling point and density are not readily available in the reviewed literature, this document offers a compilation of related data for structurally similar compounds to provide a comparative context. Furthermore, it details standardized experimental protocols for the determination of these fundamental physical properties, intended to guide researchers in their own characterization of this compound. A logical workflow for the synthesis and subsequent physical characterization is also presented.

Introduction

2-Fluoro-4-methyl-5-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. Its structural features, including a fluorine atom, a methyl group, and a nitro group, make it a versatile building block for the synthesis of more complex molecules. Accurate knowledge of its physical properties, such as boiling point and density, is

crucial for its purification, handling, and use in chemical reactions, as well as for computational modeling and drug design.

Physicochemical Properties

General Properties of 2-Fluoro-4-methyl-5-nitropyridine

While specific experimental values for the boiling point and density of **2-Fluoro-4-methyl-5-nitropyridine** are not widely reported, its fundamental molecular properties are well-established.

Property	Value
CAS Number	19346-47-5
Molecular Formula	C ₆ H ₅ FN ₂ O ₂
Molecular Weight	156.11 g/mol

Comparative Physical Properties of Related Compounds

To provide a basis for estimation, the following table summarizes the boiling points and densities of structurally related pyridine derivatives. These compounds share some of the key functional groups with the target molecule and can offer an insight into the expected range of its physical properties.

Compound	Structure	Boiling Point (°C)	Density (g/mL)
2-Fluoro-4-methylpyridine	160-161	1.078 at 25°C	
2-Fluoro-4-nitropyridine	223.1 at 760 mmHg	1.502	
2-Fluoro-5-nitropyridine	86-87 at 7 mmHg	1.41	
2-Fluoro-5-methylpyridine	155	1.09 at 20°C	

Experimental Protocols

For researchers seeking to determine the physical properties of **2-Fluoro-4-methyl-5-nitropyridine**, the following standard laboratory procedures are recommended.

Determination of Boiling Point (Micro-method)

This method is suitable for small quantities of the substance.

Apparatus:

- Thiele tube or melting point apparatus with a heating block
- Thermometer (calibrated)
- Capillary tubes (sealed at one end)
- Small test tube (e.g., ignition tube)
- Heating oil (e.g., mineral oil or silicone oil)
- Bunsen burner or hot plate

Procedure:

- A small amount (a few drops) of **2-Fluoro-4-methyl-5-nitropyridine** is placed in the small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the test tube with the sample.
- The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
- This assembly is then placed in a Thiele tube filled with heating oil, or into the heating block of a melting point apparatus.
- The apparatus is heated slowly and steadily.

- As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube.
- The heating is carefully continued until a continuous and rapid stream of bubbles is observed.
- The heat source is then removed, and the apparatus is allowed to cool slowly.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

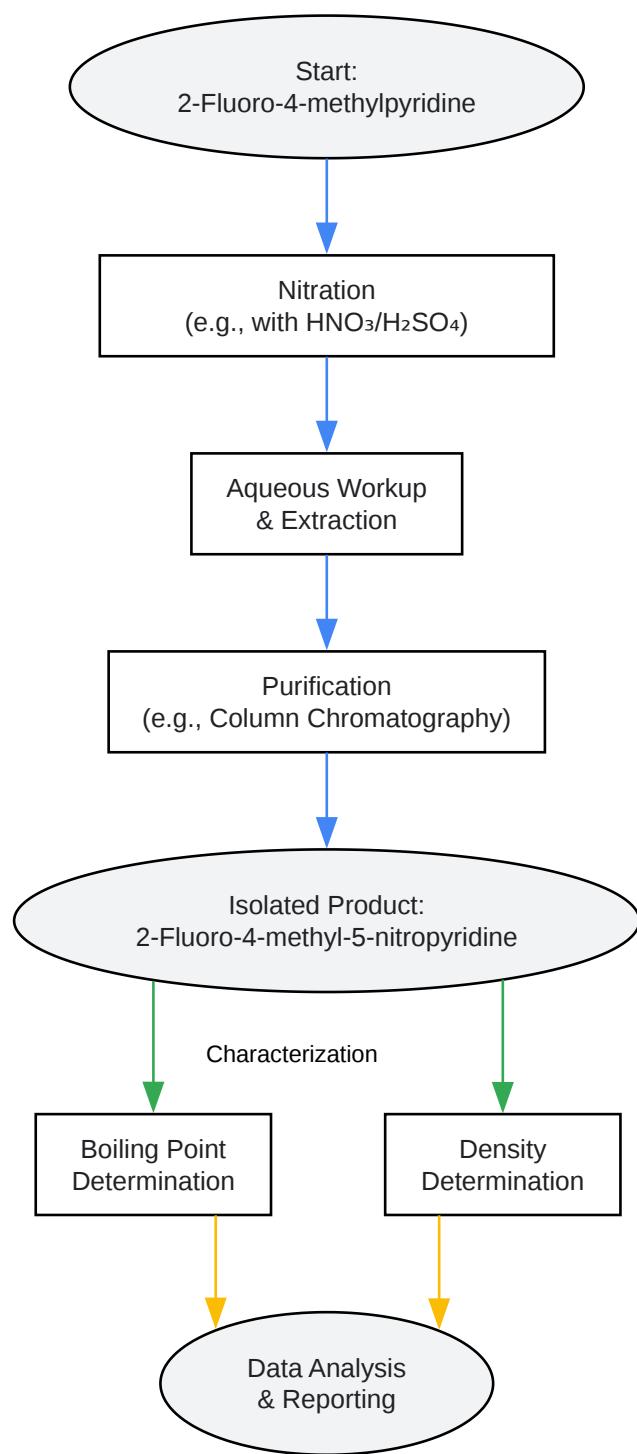
Determination of Density

The density of a liquid can be determined by measuring its mass and volume.

Apparatus:

- Pycnometer (specific gravity bottle) of a known volume (e.g., 5 or 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:


- The clean, dry pycnometer is weighed accurately on the analytical balance (m_1).
- The pycnometer is filled with the sample liquid, **2-Fluoro-4-methyl-5-nitropyridine**, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
- The filled pycnometer is placed in a constant temperature water bath (e.g., at 20°C or 25°C) for a set period to allow the liquid to reach thermal equilibrium. The volume of the liquid might change slightly, so it may be necessary to add or remove a small amount to ensure it is exactly full at the desired temperature.

- The pycnometer is removed from the bath, dried on the outside, and weighed again (m_2).
- The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density at the same temperature, typically deionized water. It is then weighed again (m_3).
- The density (ρ) of the sample is calculated using the following formula: $\rho_{\text{sample}} = [(m_2 - m_1) / (m_3 - m_1)] * \rho_{\text{water}}$

where ρ_{water} is the known density of water at the experimental temperature.

Logical Workflow: Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis of **2-Fluoro-4-methyl-5-nitropyridine** and the subsequent determination of its physical properties.

[Click to download full resolution via product page](#)

Caption: Synthesis and physical characterization workflow for **2-Fluoro-4-methyl-5-nitropyridine**.

- To cite this document: BenchChem. [physical properties of 2-Fluoro-4-methyl-5-nitropyridine (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101823#physical-properties-of-2-fluoro-4-methyl-5-nitropyridine-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com